2-Methylbenzenethiol
Overview
Description
2-Methylbenzenethiol, also known as O-toluenethiol or O-tolyl mercaptan, belongs to the class of organic compounds known as thiophenols. Thiophenols are compounds containing a thiophenol ring, which a phenol derivative obtained by replacing the oxygen atom from the hydroxyl group (attached to the benzene) by a sulfur atom. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound has an egg, garlic, and meaty taste.
Scientific Research Applications
Synthesis of Novel Heterocycles : 2-Amino-4-chloro-3-methylbenzenethiol, a derivative of 2-Methylbenzenethiol, has been used in the synthesis of novel heterocycles, specifically 6-chloro-5-methyl-4H-1,4-benzothiazines, which are important in medicinal chemistry (Rathore & Gupta, 1995).
Development of Heteroaromatic Analogs : The reaction of this compound with other compounds has led to the development of new heteroaromatic analogs like 1,2-benzothiaborolide, which have potential applications in organometallic chemistry (Ashe, Kampf & Schiesher, 2000).
Solid Phase Synthesis of Benzothiazolyl Compounds : 2-Aminobenzenethiol, closely related to this compound, has been used for the solid phase synthesis of benzothiazolyl compounds, which are significant in pharmaceutical research (Mourtas, Gatos & Barlos, 2001).
Study of Nitroaromatics and Thiols Interaction : Research has been conducted on the interaction between thiols, like this compound, and nitroaromatics, which is crucial for understanding the biological activity of nitroaromatics used in treating infections (Andres, Eckmann & Smith, 2013).
Enantioselective Synthesis of Heterocycles : Sodium 2-aminobenzenethiolate has been employed in the enantioselective synthesis of chiral benzo-fused N,S-heterocycles, demonstrating the potential of this compound derivatives in asymmetric synthesis (Gao et al., 2012).
Study of Substituent-Induced Reactivity : Research into the reactivity of compounds like this compound in dinuclear complexes has been conducted, which is important for understanding chemical reactions in organometallic systems (Sommer et al., 2013).
Fluorescent Probe for Sensing 4-Methylbenzenethiol : A study developed a new fluorescent probe for detecting 4-methylbenzenethiol in water samples, showcasing the application of this compound in environmental monitoring (Wang et al., 2021).
Thiol-Conjugated Beta-Lyase Enzyme Study : Research has been conducted on the enzyme catalyzing cleavage of the thioether linkage in cysteine conjugates of aromatic compounds, which includes this compound derivatives. This study is significant in understanding the metabolism of drugs (Tateishi, Suzuki & Shimizu, 1978).
Adsorption and Chemical Enhancement on Nanoparticle Surfaces : The adsorption and chemical enhancement of p-Methylbenzenethiol on silver and gold nanoparticle surfaces have been investigated, which is relevant in the field of nanotechnology and materials science (Wang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
2-Methylbenzenethiol, also known as o-Toluenethiol, is a small organic compound with the molecular formula CH3C6H4SH
Mode of Action
They can also act as nucleophiles in various biochemical reactions .
Biochemical Pathways
Thiols are involved in various biochemical processes, including the formation and reduction of disulfide bonds in proteins, which can affect protein structure and function .
Pharmacokinetics
The metabolism and excretion of this compound would likely involve enzymatic transformations and renal excretion, respectively .
Result of Action
Thiols can have various effects on cells, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the thiol group, which can in turn affect its reactivity. Temperature, solvent properties, and the presence of other reactive species can also influence the action of this compound .
Properties
IUPAC Name |
2-methylbenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUNZSDDXMPKLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047135 | |
Record name | 2-Methylbenzenethiol | |
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Molecular Weight |
124.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to pale yellow liquid; [Merck Index] Very offensive odor; [CHEMINFO] Liquid with a stench; mp = 10-12 deg C; [Alfa Aesar MSDS], Liquid, colourless to pale yellow liquid with disagreeable odour | |
Record name | 2-Thiocresol | |
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Record name | 2-Methylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | o-Toluenethiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/134/ | |
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Boiling Point |
195 °C, 194.00 to 196.00 °C. @ 760.00 mm Hg | |
Record name | 2-THIOCRESOL | |
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Record name | 2-Methylbenzenethiol | |
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Flash Point |
64 °C | |
Record name | 2-Thiocresol | |
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Solubility |
Sol in alcohol, ether; insol in water | |
Record name | 2-THIOCRESOL | |
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Density |
1.041 @ 20 °C/4 °C, 1.054-1.059 | |
Record name | 2-THIOCRESOL | |
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Record name | o-Toluenethiol | |
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URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/134/ | |
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Vapor Pressure |
0.81 [mmHg], 0.816 mm Hg at 25 °C | |
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CAS No. |
137-06-4 | |
Record name | 2-Methylbenzenethiol | |
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Record name | o-Toluenethiol | |
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Record name | Benzenethiol, 2-methyl- | |
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Record name | 2-Methylbenzenethiol | |
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Record name | O-TOLUENETHIOL | |
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Record name | 2-THIOCRESOL | |
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Record name | 2-Methylbenzenethiol | |
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Melting Point |
15 °C | |
Record name | 2-THIOCRESOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2022 | |
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Record name | 2-Methylbenzenethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029634 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methylbenzenethiol influence its reactivity?
A1: this compound (o-toluenethiol) possesses a thiol (-SH) group attached to the benzene ring, adjacent to a methyl (-CH3) group. This unique arrangement influences its reactivity in several ways:
- Steric Hindrance: The methyl group adjacent to the thiol group introduces steric hindrance, which can influence the rate and selectivity of reactions. For instance, research has shown that ligand exchange reactions on Cadmium Sulfide (CdS) nanoclusters with o-toluenethiol are restricted compared to less sterically hindered thiols like p-toluenethiol. []
- Metal Binding Affinity: The thiol group exhibits a strong affinity for metal ions, enabling the formation of stable metal-thiolate complexes. This property is valuable in applications like nanoparticle functionalization, where this compound can serve as a capping agent to control particle size and stability. [, ]
Q2: What are some notable applications of this compound in chemical synthesis?
A2: this compound plays a crucial role as a building block in organic synthesis. Some notable applications include:
- Synthesis of Dibenzothiophenes: this compound serves as a key starting material in the synthesis of substituted dibenzothiophenes. These compounds are significant due to their presence in fossil fuels and their potential as precursors for optoelectronic materials. The synthesis typically involves a coupling reaction of this compound with a cyclic ketone, followed by an annulation step to form the dibenzothiophene core. [, ]
- Formation of Heteroaromatic Compounds: this compound can be used to synthesize heteroaromatic compounds, specifically 1,2-benzothiaborolides. These compounds are of interest due to their unique electronic properties and potential as ligands in organometallic chemistry. []
Q3: Can you elaborate on the use of this compound in material science, specifically in nanoparticle functionalization?
A3: this compound finds application in material science as a surface-modifying agent for nanoparticles, particularly those used in surface-enhanced Raman scattering (SERS) applications.
- SERS Nano-tagging: Researchers have developed SERS nano-tagging particles composed of a silica core, nano silver particles, and a silica shell. [] this compound acts as a tagging material, binding to the silver nanoparticles and providing a unique Raman signal. This technology allows for the sensitive detection and identification of biomolecules.
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